4-aminocinnoline-3-carboxylic acid hydrochloride

Medicinal Chemistry Anticancer Agents Cinnoline Derivatives

This is the essential precursor for novel triazepinocinnoline and pyrimido[5,4-c]cinnoline pharmacophores. The unique 4-amino-3-carboxylic acid pattern is mandatory for synthesizing potent leads like MCF-7 inhibitors (IC50 49nM) and CNS-active agents. Alternative cinnoline analogs cannot access this chemical space. Secure this critical building block to advance your anticancer or neuroscience programs.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 2408968-52-3
Cat. No. B6245934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-aminocinnoline-3-carboxylic acid hydrochloride
CAS2408968-52-3
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N=N2)C(=O)O)N.Cl
InChIInChI=1S/C9H7N3O2.ClH/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14;/h1-4H,(H2,10,11)(H,13,14);1H
InChIKeyMJFKKLLORUDBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminocinnoline-3-carboxylic Acid Hydrochloride: Core Scaffold and Salt Form for Medicinal Chemistry Building Blocks


4-Aminocinnoline-3-carboxylic acid hydrochloride (CAS: 2408968-52-3) is a heterocyclic building block comprising a cinnoline core with a 4-amino substituent and a 3-carboxylic acid group, presented as a hydrochloride salt for enhanced solubility . This specific scaffold serves as a versatile intermediate, particularly noted as a key precursor in the synthesis of novel triazepinocinnoline derivatives which have demonstrated potent anticancer activity [1]. Its value proposition in medicinal chemistry is anchored not in its own direct biological activity, but in its unique substitution pattern that enables specific downstream synthetic transformations unattainable with other cinnoline analogs .

Why Generic Cinnoline Analogs Cannot Substitute for 4-Aminocinnoline-3-carboxylic Acid Hydrochloride in Targeted Synthesis


Direct substitution with other cinnoline-3-carboxylic acid analogs is precluded by the critical role of the 4-amino group in directing subsequent cyclocondensation reactions. The specific 4-amino-3-carboxylic acid substitution pattern on the cinnoline core is a non-negotiable requirement for synthesizing key pharmacophores like the pyrimido[5,4-c]cinnoline and triazepinocinnoline ring systems [1][2]. Analogs lacking this exact arrangement, such as 4-oxo or 4-hydroxy derivatives, lead to fundamentally different synthetic pathways and end-products, thereby failing to access the specific chemical space associated with the high-potency anticancer leads derived from this precise building block [3].

Quantitative Differentiation Evidence for 4-Aminocinnoline-3-carboxylic Acid Hydrochloride


Synthetic Utility: Enabling High-Potency Anticancer Leads vs. Alternative Scaffolds

The 4-aminocinnoline-3-carboxylic acid scaffold, when used to synthesize novel triazepinocinnoline derivatives, yields compounds with significantly higher cytotoxic potency and selectivity compared to more common quinazoline or quinoline-based kinase inhibitors [1]. This demonstrates the unique value of the cinnoline core enabled by this specific precursor.

Medicinal Chemistry Anticancer Agents Cinnoline Derivatives

Scaffold Role in CNS Depressant Derivatives with Quantified Anxiolytic Activity

Amide and ester derivatives synthesized from 4-substituted-cinnoline-3-carboxylic acids have demonstrated utility as central nervous system (CNS) depressants, specifically as anxiolytics in animal models [1]. This establishes the core scaffold as a privileged structure for developing therapeutics targeting the CNS, a therapeutic area not typically associated with other cinnoline analogs like 4-oxo derivatives which are primarily antibacterial [2].

CNS Drug Discovery Anxiolytics Cinnolinecarboxamides

Lack of Direct Bioactivity: Differentiating the Building Block from Its Derivatives

In a direct assay, 4-aminocinnoline-3-carboxylic acid hydrochloride itself showed no significant inhibitory activity against cAMP phosphodiesterase at a test concentration of 1 µM [1]. This negative result is crucial for its procurement value, as it confirms the compound's primary role is as a non-interfering synthetic building block, not as an active pharmaceutical ingredient with potential off-target effects.

Enzyme Inhibition Phosphodiesterase Target Selectivity

Procurement-Led Application Scenarios for 4-Aminocinnoline-3-carboxylic Acid Hydrochloride


Synthesis of Next-Generation Anticancer Leads Targeting EGFR and Topoisomerase I

This compound is the essential starting material for synthesizing a novel class of triazepinocinnolines, as demonstrated by Kandeel et al. (2018) [1]. The resulting lead compound exhibited an IC50 of 49 nM against MCF-7 cancer cells and potent dual inhibition of EGFR and topoisomerase I. Procurement of this specific building block is mandatory for replicating or expanding upon this promising series of anticancer agents, offering a direct path to a potent and selective lead structure with a novel mechanism of action.

Development of CNS-Active Therapeutics via 4-Amino-Cinnoline-3-Carboxamides

Patented work by Conrad et al. [2] establishes that amide and ester derivatives of 4-substituted-cinnoline-3-carboxylic acids possess anxiolytic properties. This specific compound serves as the gateway intermediate for generating these CNS-active agents. For research programs focused on anxiety, depression, or other neurological disorders, this building block provides access to a distinct chemical series that is differentiated from the antibacterial profile of other cinnoline derivatives.

Expanding the Pyrimido[5,4-c]cinnoline Chemical Space for CNS Drug Discovery

As detailed by Stańczak et al. [3], this compound is the key precursor for synthesizing a range of 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines, many of which exhibited sedative action at low doses. Procuring this specific 4-amino-3-carboxylic acid building block is a strategic move for medicinal chemistry groups aiming to explore the CNS-activity of this underexplored fused heterocyclic system. Alternative cinnoline starting materials cannot yield this specific ring system.

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